Home > Products > Screening Compounds P9118 > 8-(4-phenoxybutoxy)quinoline
8-(4-phenoxybutoxy)quinoline -

8-(4-phenoxybutoxy)quinoline

Catalog Number: EVT-5096268
CAS Number:
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Electrophilic Aromatic Substitution: The quinoline ring is susceptible to electrophilic attack, allowing for the introduction of various substituents. []
  • Nucleophilic Aromatic Substitution: Halogenated quinolines can undergo nucleophilic substitution reactions, providing a route for further functionalization. []
  • Metal Complexation: Quinoline derivatives, including 8-hydroxyquinoline, are known to act as ligands for metal ions, forming stable complexes. []
Mechanism of Action
  • Inhibition of Enzymes: Quinoline-based compounds have been shown to inhibit enzymes like carbonic anhydrase, [] CD38, [] and kinases. [, ]
  • DNA Intercalation: Certain quinoline derivatives can intercalate into DNA, disrupting DNA replication and transcription. []
  • Disruption of Cell Membranes: Some quinoline-containing compounds, particularly those with antifungal activity, are believed to act by disrupting fungal cell membranes. []
Applications

Antimalarial Activity:

Quinolines are a cornerstone in antimalarial drug development. The most well-known example is chloroquine, a 4-aminoquinoline. [, ] Compounds like primaquine, an 8-aminoquinoline, are active against the parasite's liver stage. [, ] The structural similarity of 8-(4-phenoxybutoxy)quinoline, particularly the presence of an 8-position substituent, suggests potential for further investigation in this domain.

Antibacterial Activity:

Quinoline-based compounds have shown promise as antibacterial agents, particularly against drug-resistant strains. [, ] The combination of a quinoline scaffold with a sulfonamide group has led to the development of potent antibacterial agents. [] While the specific activity of 8-(4-phenoxybutoxy)quinoline is unknown, its structural features warrant exploration for potential antibacterial properties.

Antifungal Activity:

Several quinoline derivatives exhibit potent antifungal activity against various plant and human pathogens. [, , ] Modification of the quinoline core with different substituents can lead to enhanced activity and specificity. [] The presence of the phenoxybutoxy side chain in 8-(4-phenoxybutoxy)quinoline might influence its interaction with fungal cell membranes, suggesting potential for antifungal activity.

Anticancer Activity:

The ability of certain quinoline derivatives to interact with DNA and inhibit enzymes crucial for cancer cell growth has led to their investigation as anticancer agents. [, , ] Additionally, the anti-angiogenic properties of some quinoline compounds, like tasquinimod, offer a promising avenue for combating cancer by inhibiting blood vessel formation in tumors. [] Exploring the potential of 8-(4-phenoxybutoxy)quinoline in this domain, particularly its interactions with relevant molecular targets, could be of interest.

Anti-Parasitic Activity:

Beyond malaria, quinoline alkaloids have demonstrated efficacy against other parasitic infections, like trypanosomiasis. [] Their modes of action vary and can involve inhibiting parasitic enzymes or disrupting vital cellular processes. [] Given the demonstrated anti-parasitic potential of quinoline derivatives, investigating the activity of 8-(4-phenoxybutoxy)quinoline against various parasites could be a fruitful area of research.

Kv1.3 Channel Blocker:

While not directly related to 8-(4-phenoxybutoxy)quinoline, one of the provided papers discusses PAP-1 (5-(4-phenoxybutoxy)psoralen), a potent and selective Kv1.3 channel blocker. [] This highlights the potential of the 4-phenoxybutoxy group in interacting with ion channels. Further studies could explore if 8-(4-phenoxybutoxy)quinoline exhibits any interactions with ion channels, including Kv1.3.

Dye-Sensitized Solar Cells (DSSCs):

Certain copper(I) complexes incorporating sterically demanding pyridyl-quinoline ligands, like those discussed in [], have shown potential in DSSCs. While 8-(4-phenoxybutoxy)quinoline itself might not be directly applicable, the use of bulky substituents on the quinoline ring for tuning the photophysical and electrochemical properties of metal complexes in DSSCs presents an interesting avenue for future research.

Fluorescence Probe:

Quinoline derivatives have been explored as fluorescent probes for detecting metal ions, particularly due to their ability to form fluorescent complexes. [, ] The presence of the flexible ether side chain and the possibility for further modifications in 8-(4-phenoxybutoxy)quinoline suggests potential for designing fluorescent probes with tailored properties.

Tribology:

Research has explored the use of quinoline derivatives as antiwear additives in lubricants, particularly in synergistic combinations with other compounds like phosphate esters. [] While 8-(4-phenoxybutoxy)quinoline hasn't been studied in this context, its molecular structure, featuring both nitrogen and oxygen atoms capable of interacting with metal surfaces, suggests a potential for investigation as a lubricant additive.

5-(4-Phenoxybutoxy)psoralen (PAP-1)

    Compound Description: 5-(4-Phenoxybutoxy)psoralen (PAP-1) is a potent, small-molecule blocker of the voltage-gated potassium Kv1.3 channel. It is currently in preclinical development for the treatment of psoriasis. [] PAP-1 undergoes metabolism in rats, primarily through hydroxylation and O-dealkylation, resulting in five major phase I metabolites. []

5-(Oxybutyric-acid)psoralen (M1)

    Compound Description: 5-(Oxybutyric-acid)psoralen (M1) is a major phase I metabolite of PAP-1 in Sprague-Dawley rats, formed through oxidative metabolism by cytochrome P450 (CYP) enzymes. [] It does not demonstrate inhibitory activity against Kv1.3 currents. []

5-[4-(4-Hydroxybutoxy)]psoralen (M2)

    Compound Description: 5-[4-(4-Hydroxybutoxy)]psoralen (M2) is another phase I metabolite of PAP-1 in Sprague-Dawley rats, arising from CYP-mediated metabolism. [] Similar to M1, it does not inhibit Kv1.3 currents. []

5-[4-(4-Hydroxyphenoxy)butoxy]psoralen (M3)

    Compound Description: 5-[4-(4-Hydroxyphenoxy)butoxy]psoralen (M3), a phase I metabolite of PAP-1 found in rat bile, is formed through CYP-mediated hydroxylation. [] It exhibits inhibitory activity against Kv1.3 currents in the nanomolar IC50 range. []

5-[4-(3-Hydroxyphenoxy)butoxy]psoralen (M4)

    Compound Description: 5-[4-(3-Hydroxyphenoxy)butoxy]psoralen (M4), another phase I metabolite of PAP-1 identified in rat bile, is generated through CYP-mediated hydroxylation. [] It demonstrates inhibitory activity against Kv1.3 currents in the nanomolar IC50 range. []

8-Hydroxyl-5-(4-phenoxybutoxy)psoralen (M5)

    Compound Description: 8-Hydroxyl-5-(4-phenoxybutoxy)psoralen (M5), a phase I metabolite of PAP-1, is produced via CYP-mediated hydroxylation and detected in rat bile. [] It exhibits nanomolar IC50 values for the inhibition of Kv1.3 currents. []

8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline (DN3-27-1)

    Compound Description: DN3-27-1 is a racemic compound exhibiting promising leishmanicidal activity against Leishmania mexicana. [] In vitro studies demonstrated its ability to significantly reduce parasite growth and induce parasite death compared to the reference drug N-methyl meglumine (Glucantime™). [] Notably, DN3-27-1 did not display toxicity towards Hela cells in vitro. []

(-)-8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (NPC1161B)

    Compound Description: NPC1161B, the (-)-enantiomer of (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (NPC1161C), exhibits superior antiparasitic activity compared to its (+)-enantiomer (NPC1161A) in murine models of Plasmodium berghei, Pneumocystis carinii, and Leishmania donovani infection. [] It also demonstrates a more favorable safety profile in mice and reduced hematotoxicity in a dog model of methemoglobinemia. []

(+)-8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (NPC1161A)

    Compound Description: NPC1161A, the (+)-enantiomer of NPC1161C, displays lower antiparasitic activity than its (-)-enantiomer, NPC1161B, in various murine infection models. []

8-[(4-Amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline (I)

    Compound Description: Compound I is a highly active antimalarial agent, demonstrating significant blood and tissue schizonticidal activity. [, ]

5-(4-Methoxyphenylazo)-8-(4-toluenesulfonamido)quinoline

    Compound Description: This compound serves as a highly sensitive and relatively interference-free fluorimetric reagent for the determination of iron(III). [] Its reaction with iron(III) in the presence of cetyltrimethylammonium bromide results in a fluorescence intensity (λex = 317 nm, λem = 534 nm) linearly proportional to the iron(III) concentration. []

Properties

Product Name

8-(4-phenoxybutoxy)quinoline

IUPAC Name

8-(4-phenoxybutoxy)quinoline

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H19NO2/c1-2-10-17(11-3-1)21-14-4-5-15-22-18-12-6-8-16-9-7-13-20-19(16)18/h1-3,6-13H,4-5,14-15H2

InChI Key

HNFHYPFLJOLELX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.